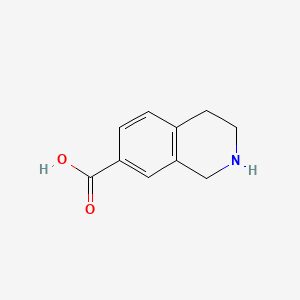

1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid

Overview

Description

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid is a carboxylic acid derivative of tetrahydroisoquinoline . It is a constrained analog of phenylalanine and forms an integral part of various biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved using a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . Another approach involved the use of dimethoxymethane and a catalytic amount of BF3·OEt2 to promote ring closure from N-Cbz aryl-substituted α-amino phosphonates .Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid is characterized by a tetrahydroisoquinoline ring with a carboxylic acid group attached .Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid are diverse. For instance, the Pictet–Spengler reaction has been used to construct the core scaffold of the molecule . Other reactions include the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .Scientific Research Applications

Medicinal Chemistry and Drug Development

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid serves as a valuable scaffold for designing novel drugs. Researchers have explored its derivatives for their potential therapeutic effects. Some notable applications include:

- Anti-inflammatory Agents : THIQ derivatives have shown promise as anti-inflammatory agents .

- Matrix-Degrading Metalloproteinase Inhibitors : These compounds may help regulate matrix metalloproteinases involved in tissue remodeling and inflammation .

- Apoprotein B-100 Biosynthesis Inhibition : THIQ derivatives have been investigated for their impact on apoprotein B-100 synthesis, which plays a role in lipid metabolism .

Synthetic Chemistry

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid serves as a building block for synthesizing more complex molecules. Researchers have developed straightforward methods to introduce various substituents at different positions, enabling the creation of diverse derivatives .

Antiviral Research

Recent studies have investigated THIQ derivatives as potential antiviral agents. For instance, one derivative demonstrated activity against H1N1 influenza virus in cell-based assays .

Chemical Biology

Researchers use THIQ-7-carboxylic acid as a probe to study biological processes. Its unique structure allows for specific interactions with target proteins, aiding in mechanistic studies.

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid (THIQ) is a part of a large group of natural products known as isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Mode of Action

It is known that thiq based compounds interact with their targets to exert diverse biological activities

Result of Action

THIQ based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders

properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8/h1-2,5,11H,3-4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNSOIKACZHLHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

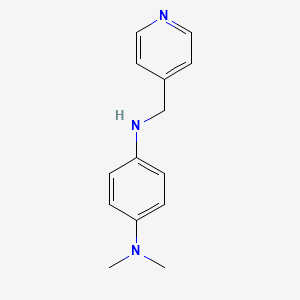

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Benzylamino)ethyl]phenol](/img/structure/B3143423.png)

![[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone](/img/structure/B3143445.png)